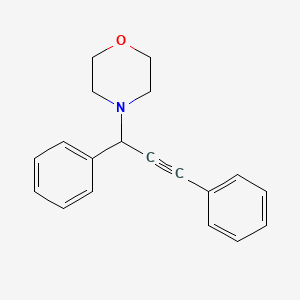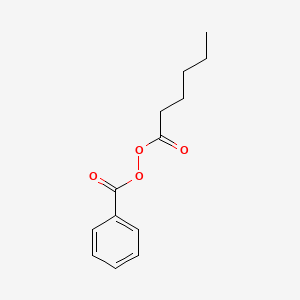
Hexanoyl benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl benzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl benzenecarboperoxoate can be synthesized through the reaction of hexanoyl chloride with benzenecarboperoxoic acid. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions: Hexanoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced, breaking the O-O bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds, such as alcohols or ketones.
Reduction: Products include alcohols or hydrocarbons.
Substitution: Products include esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hexanoyl benzenecarboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug formulations, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers and other materials, where its oxidative properties can initiate polymerization reactions.
Mechanism of Action
Hexanoyl benzenecarboperoxoate can be compared with other peroxoesters and oxidizing agents:
Benzoyl peroxide: Similar in structure but with different reactivity and applications, primarily used in acne treatment.
Hexanoyl chloride: Shares the hexanoyl group but lacks the peroxide functionality, making it less reactive in oxidation reactions.
Peracetic acid: Another peroxoester with strong oxidizing properties, commonly used as a disinfectant.
Uniqueness: this compound is unique due to its combination of the hexanoyl and benzenecarboperoxoate groups, providing a balance of reactivity and stability that is useful in various applications.
Comparison with Similar Compounds
- Benzoyl peroxide
- Peracetic acid
- Hexanoyl chloride
Properties
CAS No. |
116577-21-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
hexanoyl benzenecarboperoxoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-5-10-12(14)16-17-13(15)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
KNGAADXITVJHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
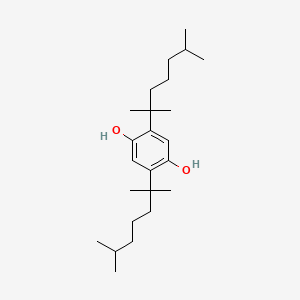
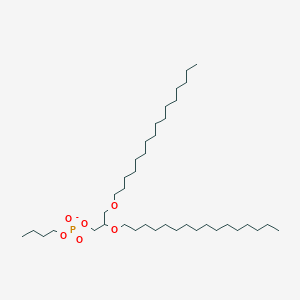
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

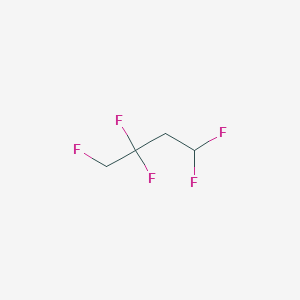
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

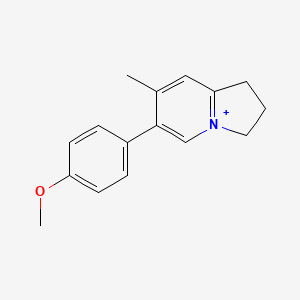
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
